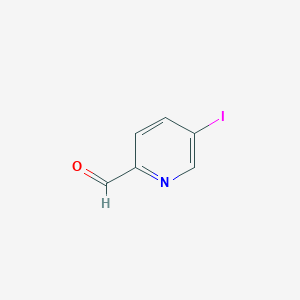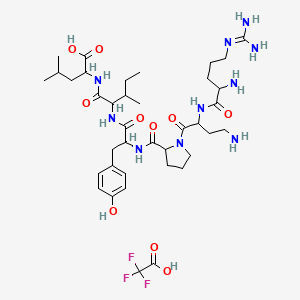
(Dab9)-Neurotensin (8-13)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Dab9)-Neurotensin (8-13) is a synthetic peptide derivative of the naturally occurring neurotensin, a 13-amino acid neuropeptide. Neurotensin is known for its role in modulating dopamine signaling, pain perception, and gastrointestinal function. The modification at the ninth position with 2,4-diaminobutyric acid (Dab) enhances the stability and bioactivity of the peptide, making it a valuable tool in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Dab9)-Neurotensin (8-13) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation.
Deprotection Steps: Removing protecting groups from amino acids using trifluoroacetic acid (TFA).
Cleavage from Resin: Releasing the peptide from the resin with a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods: While SPPS is the primary method for laboratory-scale synthesis, industrial production may involve large-scale SPPS or recombinant DNA technology to produce the peptide in microbial systems.
Analyse Chemischer Reaktionen
Types of Reactions: (Dab9)-Neurotensin (8-13) can undergo various chemical reactions, including:
Oxidation: The peptide may be oxidized at methionine residues using oxidizing agents like hydrogen peroxide.
Reduction: Disulfide bonds within the peptide can be reduced using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted using site-directed mutagenesis or chemical modification techniques.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, performic acid.
Reduction: Dithiothreitol, tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis kits, chemical modification reagents like N-hydroxysuccinimide (NHS) esters.
Major Products:
Oxidation: Oxidized peptide with modified methionine residues.
Reduction: Reduced peptide with cleaved disulfide bonds.
Substitution: Peptide variants with substituted amino acid residues.
Wissenschaftliche Forschungsanwendungen
(Dab9)-Neurotensin (8-13) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating neurotransmitter release and receptor interactions.
Medicine: Explored for its potential therapeutic effects in pain management, schizophrenia, and gastrointestinal disorders.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Wirkmechanismus
(Dab9)-Neurotensin (8-13) exerts its effects by binding to neurotensin receptors (NTS1, NTS2, and NTS3) on the cell surface. This binding activates intracellular signaling pathways, including the phospholipase C (PLC) pathway, leading to the release of inositol triphosphate (IP3) and diacylglycerol (DAG). These molecules, in turn, trigger calcium release from intracellular stores and activate protein kinase C (PKC), resulting in various cellular responses such as neurotransmitter release and modulation of pain perception.
Vergleich Mit ähnlichen Verbindungen
Neurotensin (1-13): The full-length natural peptide with similar biological functions but lower stability.
Neurotensin (8-13): A shorter fragment with reduced activity compared to (Dab9)-Neurotensin (8-13).
Neurotensin Analogues: Various synthetic analogues with modifications at different positions to enhance stability and bioactivity.
Uniqueness: (Dab9)-Neurotensin (8-13) is unique due to the incorporation of 2,4-diaminobutyric acid at the ninth position, which significantly enhances its stability and bioactivity compared to other neurotensin fragments and analogues. This makes it a valuable tool for studying neurotensin receptor interactions and developing peptide-based therapeutics.
Eigenschaften
IUPAC Name |
2-[[2-[[2-[[1-[4-amino-2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H60N10O8.C2HF3O2/c1-5-21(4)29(33(51)44-27(35(53)54)18-20(2)3)45-31(49)26(19-22-10-12-23(47)13-11-22)43-32(50)28-9-7-17-46(28)34(52)25(14-15-37)42-30(48)24(38)8-6-16-41-36(39)40;3-2(4,5)1(6)7/h10-13,20-21,24-29,47H,5-9,14-19,37-38H2,1-4H3,(H,42,48)(H,43,50)(H,44,51)(H,45,49)(H,53,54)(H4,39,40,41);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQJZSFSWJGXCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCN)NC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H61F3N10O10 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
874.9 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
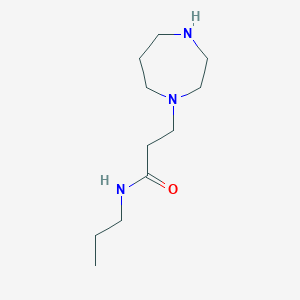
![2-([(4-Bromophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B15095381.png)
![2-[[2-Acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B15095383.png)
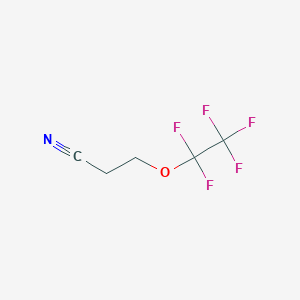
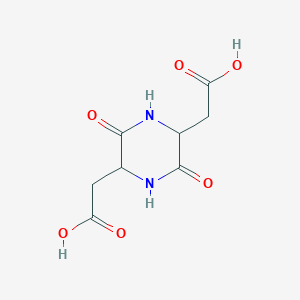
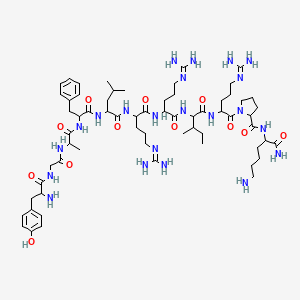
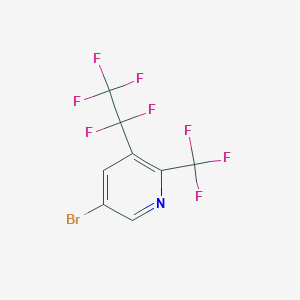
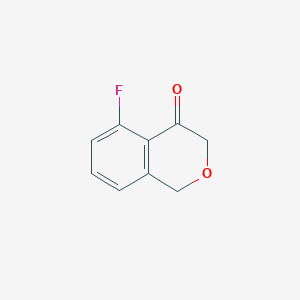
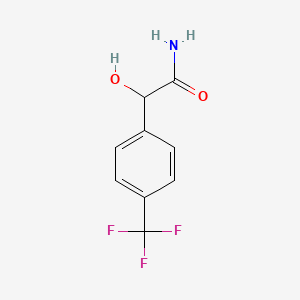
![1-[2-(4-methoxyphenoxy)acetyl]piperidine-4-carboxylic Acid](/img/structure/B15095435.png)
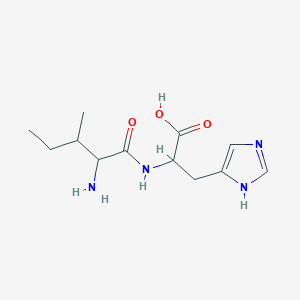
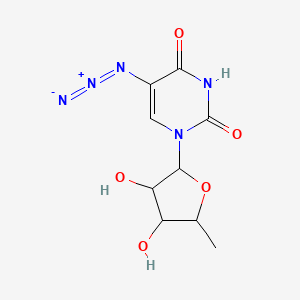
![N-Ethyl-[2-(trifluoromethylthio)ethyl]amine hydrochloride](/img/structure/B15095460.png)
